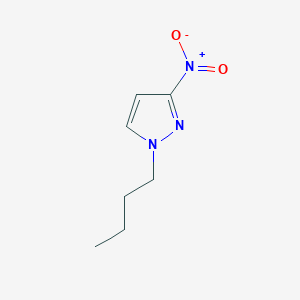

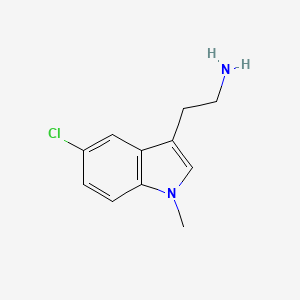

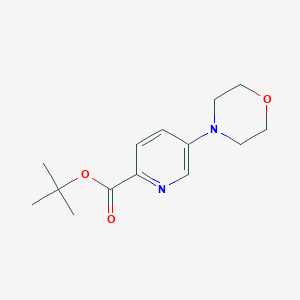

![molecular formula C9H15FO3 B6334513 (8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol CAS No. 1256545-97-7](/img/structure/B6334513.png)

(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol

Descripción general

Descripción

“(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is a chemical compound with the CAS Number: 1256545-97-7 . Its molecular formula is C9H15FO3 and it has a molecular weight of 190.21 g/mol . The compound is also known by its IUPAC name, (8-fluoro-1,4-dioxaspiro[4.5]dec-8-yl)methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2 . This code provides a specific description of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Liquid-Phase Methanol Synthesis

Methanol is a foundational chemical in various industrial applications and has seen increased interest as a fuel and feedstock for synthetic processes. Liquid-phase methanol synthesis, particularly from CO-rich gas, illustrates methanol's role in energy storage and conversion systems. Such processes are critical in integrated gasification combined cycle (IGCC) power stations, highlighting methanol's potential as a clean-burning and versatile fuel (Cybulski, 1994).

Methanol-Carnoy Fixation in Histology

Methanol's utility extends into biological specimen preparation, where it serves as a critical component in Methacarn (methanol-Carnoy) fixation. This method, an alternative to traditional ethanol-based solutions, offers improved tissue preservation for microscopic analysis. It underscores methanol's role in enhancing the quality of histological examinations by stabilizing protein structures (Puchtler et al., 1970).

Methanol as a Chemical Marker for Insulating Paper Degradation

In the field of electrical engineering, methanol serves as a marker for assessing the condition of solid insulation in power transformers. Its presence, identified through thermal ageing tests, correlates with cellulose degradation, offering a non-invasive diagnostic tool for maintaining transformer health (Jalbert et al., 2019).

Environmental Pollution and Remediation

Methanol plays a significant role in environmental science, particularly in the study and remediation of per- and polyfluoroalkyl substances (PFASs) in landfills. It is involved in the biodegradation processes that mitigate the environmental impact of these persistent pollutants, illustrating methanol's relevance in waste management and pollution control efforts (Hamid et al., 2018).

Propiedades

IUPAC Name |

(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQRGJXWSTBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CO)F)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

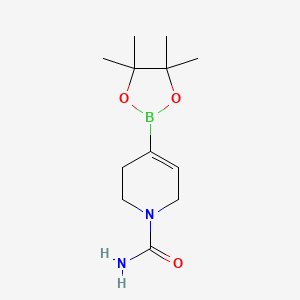

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

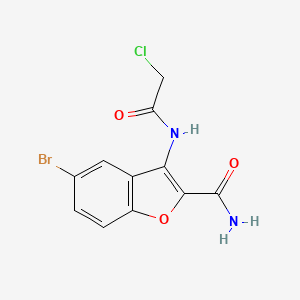

![6-Bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6334470.png)

![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)